![molecular formula C13H8Cl2O2 B1586552 3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 190911-79-6](/img/structure/B1586552.png)

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

Vue d'ensemble

Description

“3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound that is an analogue of acetic acid where two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is part of the biphenyl family, which are compounds containing two benzene rings connected by a single covalent bond .

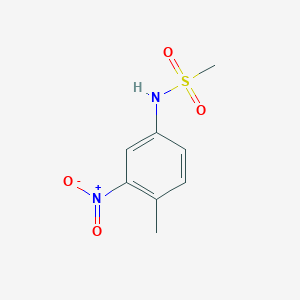

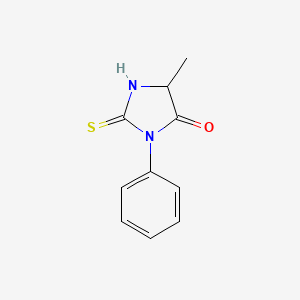

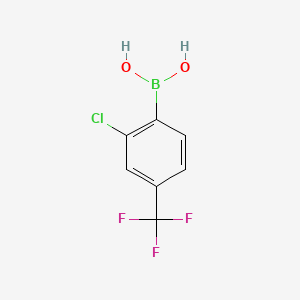

Molecular Structure Analysis

The molecular structure of “3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid” consists of a biphenyl core with two chlorine atoms and a carboxylic acid group . The 3D structure of the compound can be viewed using specific software .Applications De Recherche Scientifique

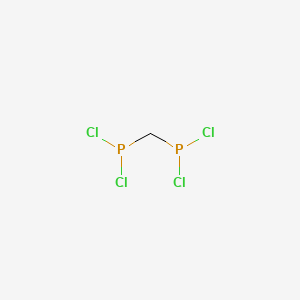

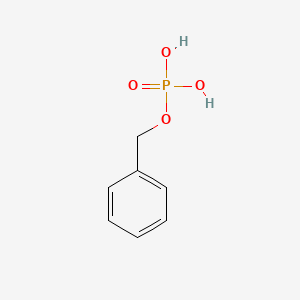

Electrochemical Reactions

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid has been utilized in electrochemically induced reactions. One study demonstrated its synthesis through selective substitutions in electrochemically induced SRN1 reactions starting from dichlorobenzene, leading to products such as phosphine and carboxylated compounds (Combellas et al., 1993).

Synthesis and Characterization in Organotin Chemistry

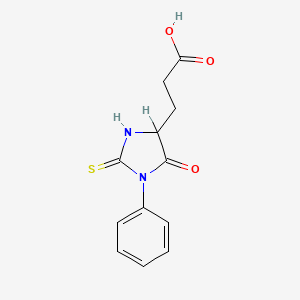

This compound has also been explored in the field of organotin chemistry. A study synthesized and characterized tri- and diorganotin(IV) complexes with a similar biphenyl-carboxylic acid, examining their crystal structure and evaluating their antibacterial and antifungal activities (Ahmad et al., 2002).

Potential in Nonlinear Optical Materials

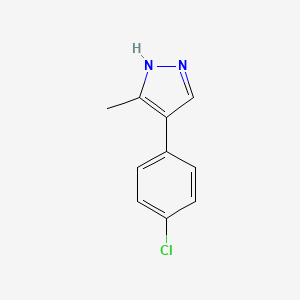

Research into novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include derivatives of biphenyl-4-carboxylic acid, has shown potential applications in nonlinear optical materials. These compounds exhibited significant optical nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

Development of Novel Amide Derivatives

Another study focused on synthesizing novel biphenyl 4-carboxylic acid derivatives, leading to products like amides and azetidine compounds. These were characterized through various spectroscopic methods, indicating diverse potential applications in chemical synthesis (Patel et al., 2009).

Supramolecular Networks and Hydrogen Bonding

In the realm of supramolecular chemistry, biphenyl-carboxylic acid derivatives have been used to study hydrogen bonding and network formation at the molecular level. Research has shown the formation of various crystallographically distinct phases with different pore sizes and shapes, offering insights into molecular assembly and design (Dienstmaier et al., 2010).

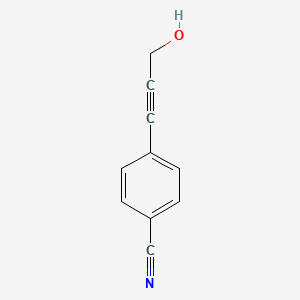

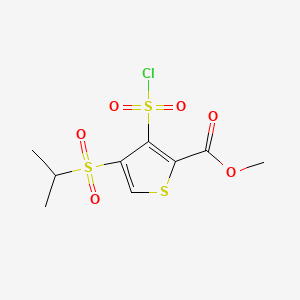

Cross-Linking in Reduction Processes

A study aimed at reducing a similar dichlorobenzoic acid to its alcohol form, using LiAlH4 as a catalyst, discovered the formation of a different product, bis(dichlorophenyl)methane, due to cross-linking. This unexpected outcome highlights the complex nature of reduction processes in organic chemistry (Ritmaleni et al., 2013).

Propriétés

IUPAC Name |

4-(3,5-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTKERBYCONAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374159 | |

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid | |

CAS RN |

190911-79-6 | |

| Record name | 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)

![4-(Piperazin-1-yl)furo[3,2-c]pyridine](/img/structure/B1586478.png)